Tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic amines. Its unique structure features a bicyclic heptane core with a tert-butyl ester and a benzimidazole moiety, which contributes to its potential applications in medicinal chemistry and organic synthesis.
This compound is categorized under azabicyclo compounds, specifically those containing a bicyclic structure with nitrogen atoms. The presence of the benzimidazole ring further classifies it as an important scaffold in drug discovery due to its biological activity. The compound is also recognized by its CAS number 1256387-74-2, which aids in its identification in chemical databases.
The synthesis of tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves several key steps:
These synthetic routes may be optimized for large-scale production using continuous flow reactors to enhance yield and purity while minimizing reaction times .
The molecular formula of tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is , with a molecular weight of approximately . The structural representation reveals:
The InChI Key for this compound is IODPTNKFQCJTSI-NVBFEUDRSA-N, which facilitates database searches for further studies .
Tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can participate in various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and inert atmospheres are essential to prevent side reactions during these transformations .
The mechanism of action for tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves interactions with specific biological targets:
The incorporation of boron-containing groups can also facilitate boron-mediated reactions that are significant in biological contexts .
The compound typically appears as a white to off-white powder with a high purity level (≥98%).
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Refractive Index | Not specified |
Log P | High (indicating lipophilicity) |
These properties suggest potential for biological activity and interaction with lipid membranes .
Tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several notable applications:
These applications highlight its significance in both academic research and industrial settings .
This complex bicyclic compound features a tert-butoxycarbonyl (Boc)-protected 2-azabicyclo[2.2.1]heptane core linked to a 6-bromo-1H-benzimidazole moiety. Its systematic IUPAC name reflects three key components: the bicyclic framework ("2-azabicyclo[2.2.1]heptane"), the brominated heterocycle ("6-bromo-1H-benzimidazol-2-yl"), and the tert-butyl ester group. The stereochemical descriptor (1R,3S,4S) denotes the absolute configuration at three chiral centers, critically influencing its biological interactions and synthetic utility [6].
The molecular formula is C₁₈H₂₂BrN₃O₂ (MW: 392.29 g/mol), with a density of 1.455 g/cm³ and predicted boiling point of 554.3°C [2] [5]. Computational analyses reveal moderate lipophilicity (Consensus LogP: 3.58) and low aqueous solubility (0.00741 mg/mL), consistent with its role as an intermediate rather than a drug substance [1]. The structure adopts a rigid conformation due to the bicyclic scaffold, with the benzimidazole ring contributing to π-π stacking potential.
Table 1: Accepted Nomenclature and Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | (1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-dimethylethyl ester |
CAS Registry Number | 1256387-74-2 |
Common Synonyms | Ledipasvir Intermediate; PLD-74-2; Dipavir intermediate; Ledipasvir Impurity 8 |
Molecular Formula | C₁₈H₂₂BrN₃O₂ |
InChIKey | IODPTNKFQCJTSI-NVBFEUDRSA-N |
SMILES Notation | O=C(N1C@([H])CC[C@]2([H])[C@H]1C3=NC4=CC=C(Br)C=C4N3)OC(C)(C)C |
The compound emerged from early 21st-century efforts to optimize antiviral scaffolds by combining constrained bicyclic motifs with bioactive heterocycles. Benzimidazole derivatives gained prominence in the 1990s for their kinase inhibition and antimicrobial properties, but their conformational flexibility limited target selectivity. This limitation drove interest in rigidifying benzimidazoles via bicyclic systems like 2-azabicyclo[2.2.1]heptane, which imposes stereochemical control and reduces entropy penalties during target binding [3] [7].
Boehringer Ingelheim’s open-innovation portal (opnMe.com) facilitated early distribution of related compounds, accelerating structure-activity relationship (SAR) studies [1]. Researchers soon identified the (1R,3S,4S) configuration as optimal for antiviral potency due to its spatial compatibility with hepatitis C virus (HCV) nonstructural proteins. The bromine atom at C6 of benzimidazole proved essential for halogen bonding interactions in enzymatic pockets, cementing this compound's role as a synthetic linchpin [5] [7].
This compound serves as the central building block for Ledipasvir, an NS5A inhibitor used in HCV regimens like Harvoni®. Its bicyclic core provides the three-dimensional architecture required for high-affinity NS5A binding, while the bromine enables downstream functionalization via cross-coupling reactions [5] [7]. During Ledipasvir synthesis, the Boc group shields the secondary amine during subsequent reactions, and the bromine is displaced via Buchwald-Hartwig amination to install final substituents [3].
Suppliers highlight its criticality: Longshine Bio-Tech and Hangzhou Tianye Chemicals market it as a cGMP intermediate with ≥98% purity, emphasizing strict stereochemical controls to ensure final drug efficacy [2] [3]. Pricing reflects synthetic complexity, ranging from $232/g (research quantities) to $916/25g (bulk API production) [5]. The compound exemplifies modern fragment-based drug design, where complex intermediates are synthesized en route to structurally elaborate therapeutics.
Table 2: Commercial Sources and Synthesis Specifications
Supplier | Purity | Form | Key Application | Price Range |
---|---|---|---|---|
Longshine Bio-Tech | ≥98% | White-off-white powder | Ledipasvir API production | Inquire for quote |
Ambeed | 95% | Neat solid | Antiviral research intermediates | $926/25g |
AK Scientific | >95% | Lyophilized solid | Medicinal chemistry building block | $232/g (1g scale) |
Chemenu | 97% | Crystalline solid | HCV protease inhibitor development | $916/25g |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: